molecular formula C17H20N6O B15246464 N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B15246464
M. Wt: 324.4 g/mol
InChI Key: AYMKHFVYNHJDLP-UHFFFAOYSA-N
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Description

“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that features both imidazole and triazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the Phenylethyl Group: This step might involve alkylation reactions to introduce the phenylethyl moiety.

    Formation of the Triazole Ring: The triazole ring can be formed via azide-alkyne cycloaddition (click chemistry).

    Coupling Reactions: Finally, the imidazole and triazole-containing intermediates can be coupled to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” would depend on its specific biological target. Generally, compounds with imidazole and triazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: can be compared with other compounds containing imidazole and triazole rings, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and the potential for unique biological activity. Its dual presence of imidazole and triazole rings might confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)-4-(1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C17H20N6O/c24-17(7-4-9-23-14-19-12-20-23)21-16(11-22-10-8-18-13-22)15-5-2-1-3-6-15/h1-3,5-6,8,10,12-14,16H,4,7,9,11H2,(H,21,24)

InChI Key

AYMKHFVYNHJDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)CCCN3C=NC=N3

Origin of Product

United States

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